molecular formula C23H24N4O5 B2432967 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1105241-36-8

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Cat. No. B2432967
M. Wt: 436.468
InChI Key: YDJYNCYFESIRBH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a quinazoline dione, an oxadiazole, and a dimethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinazoline dione could be synthesized from anthranilic acid or its derivatives, while the oxadiazole could be formed from a carboxylic acid and a hydrazide in the presence of a dehydrating agent.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The quinazoline ring system is planar, which could allow for pi-stacking interactions. The oxadiazole ring is also planar and could participate in similar interactions. The dimethoxyphenyl group is likely to be in a different plane from the rest of the molecule due to steric hindrance.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the quinazoline dione could undergo nucleophilic substitution reactions at the carbonyl groups. The oxadiazole could potentially undergo electrophilic substitution reactions, although these are less likely due to the electron-withdrawing nature of the adjacent nitrogen atoms.



Physical And Chemical Properties Analysis

Again, without specific data, it’s difficult to predict the physical and chemical properties of this compound. However, we can infer that it is likely to be a solid at room temperature, and due to the presence of multiple polar groups, it is likely to have good solubility in polar solvents.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Alkylation of Quinazoline-2,4(1H,3H)-diones : Research has shown that quinazoline-2,4(1H,3H)-diones can undergo alkylation reactions to produce mono- and dialkylated products, demonstrating their reactivity and potential as scaffolds for further chemical modification (Reisch, Iding, & Usifoh, 1993) (Reisch, Iding, & Usifoh, 1994).

  • Crystal Structure Analysis : The crystal structure of certain quinazoline derivatives has been analyzed, providing insights into their molecular geometry and potential interactions in complex systems (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

  • Cesium Carbonate Catalyzed Synthesis : A protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using cesium carbonate has been developed, highlighting an efficient method for preparing these compounds (Patil, Tambade, Jagtap, & Bhanage, 2008).

Biological and Pharmacological Applications

  • Inhibitors of Lck Kinase : Quinazoline derivatives have been identified as potent inhibitors of lck kinase, a protein involved in T-cell activation, suggesting their potential use in designing drugs for immune-related disorders (Snow et al., 2002).

  • Solvent-Free Synthesis for Drug Intermediates : The solvent-free synthesis of quinazoline-2,4(1H,3H)-diones has been achieved, with these compounds serving as key intermediates in the synthesis of several drugs, demonstrating the eco-friendly approaches in pharmaceutical manufacturing (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards associated with this compound.


Future Directions

Further research could involve synthesizing this compound and studying its physical and chemical properties in more detail. Biological testing could reveal potential applications in medicine or other fields.


Please note that this is a general analysis based on the structure of the molecule and the functional groups present. For a more detailed and accurate analysis, specific experimental data would be needed.


properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)16-7-5-6-8-17(16)26(23(27)29)13-20-24-21(25-32-20)15-9-10-18(30-3)19(11-15)31-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJYNCYFESIRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

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